1-(4-Acetilfenil)piperazina

Descripción general

Descripción

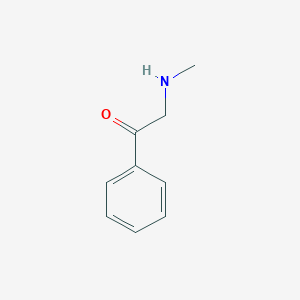

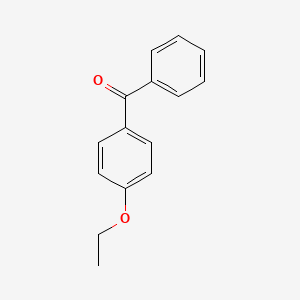

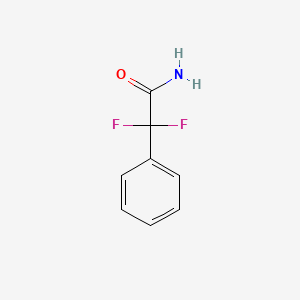

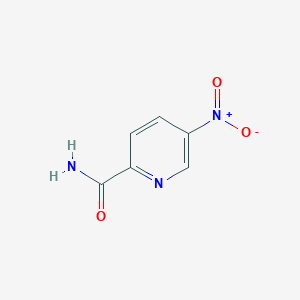

1-(4-Acetylphenyl)piperazine is a useful research compound. Its molecular formula is C12H16N2O and its molecular weight is 204.27 g/mol. The purity is usually 95%.

The exact mass of the compound 1-(4-Acetylphenyl)piperazine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 109890. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(4-Acetylphenyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Acetylphenyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Química Medicinal: Síntesis de Derivados de Piperazina

1-(4-Acetilfenil)piperazina: juega un papel significativo en la química medicinal debido a su presencia en varios agentes farmacológicos. Es un componente clave en la síntesis de derivados de piperazina, que son prevalentes en medicamentos con propiedades ansiolíticas, antivirales, cardioprotectoras, anticancerígenas y antidepresivas . La funcionalización C–H del anillo de piperazina ha sido un avance reciente, lo que permite la creación de fármacos diversos y estructuralmente complejos que contienen piperazina .

Neurociencia: Agentes Neurofarmacológicos

En neurociencia, los derivados de This compound se exploran por sus posibles efectos neurofarmacológicos. Las estructuras de piperazina se encuentran comúnmente en moléculas que interactúan con los receptores del sistema nervioso central, influyendo en la actividad de los neurotransmisores y ofreciendo beneficios terapéuticos para los trastornos neurológicos .

Cardiología: Desarrollo de Fármacos Cardiovasculares

La porción de piperazina se incorpora a los fármacos cardiovasculares debido a sus efectos beneficiosos en el corazón y los vasos sanguíneos. Se encuentra en medicamentos como trimetazidina y ranolazina, que se utilizan para tratar la angina y otras afecciones cardíacas. La síntesis de derivados de piperazina contribuye al desarrollo de nuevos fármacos cardioprotectores .

Oncología: Investigación Anticáncer

En oncología, This compound se utiliza en el diseño de fármacos anticancerígenos. Sus derivados están siendo estudiados por su potencial para inhibir el crecimiento y la proliferación de células cancerosas. La capacidad del compuesto para ser funcionalizado permite la creación de terapias dirigidas que pueden interactuar con receptores específicos relacionados con el cáncer .

Farmacocinética: Absorción y Distribución de Fármacos

Las características estructurales de los derivados de This compound influyen en sus perfiles farmacocinéticos. Estos compuestos pueden servir como donantes/aceptores de enlaces de hidrógeno, mejorando la solubilidad en agua y la biodisponibilidad, que son factores cruciales en la absorción y distribución de fármacos .

Diseño de Fármacos: Andamiaje para Grupos Farmacóforos

This compound: sirve como un andamiaje en el diseño de fármacos, lo que permite que los grupos farmacóforos se posicionen para una interacción óptima con los objetivos biológicos. Este papel estructural es vital en el desarrollo de nuevos fármacos, ya que afecta las propiedades fisicoquímicas y la eficacia terapéutica de la molécula .

Mecanismo De Acción

Target of Action

1-(4-Acetylphenyl)piperazine is a derivative of piperazine, which is known to have a wide range of biological and pharmaceutical activity . The primary targets of piperazine compounds are parasites, where they mediate their anthelmintic action by generally paralyzing the parasites . .

Mode of Action

It is known that piperazine compounds, including 1-(4-acetylphenyl)piperazine, act as gaba receptor agonists . They bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Biochemical Pathways

It is known that piperazine compounds can affect the gabaergic system, which plays a crucial role in the nervous system

Pharmacokinetics

It is known that piperazine compounds are rapidly absorbed and partly oxidized upon entry into the systemic circulation

Result of Action

It is known that piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism

Action Environment

It is known that the efficacy of piperazine compounds can be influenced by factors such as the presence of other drugs, the physiological state of the host, and the susceptibility of the parasites

Análisis Bioquímico

Biochemical Properties

Piperazine derivatives are known to interact with various enzymes, proteins, and other biomolecules . For instance, some piperazine compounds have been found to inhibit acetylcholinesterase, an enzyme that plays a crucial role in nerve signal transmission

Cellular Effects

Some piperazine derivatives have been found to have cytotoxic effects on certain cancer cells

Molecular Mechanism

Some piperazine compounds are known to act as reversible inhibitors of acetylcholinesterase . This suggests that 1-(4-Acetylphenyl)piperazine may exert its effects at the molecular level through similar mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

The effects of 1-(4-Acetylphenyl)piperazine at different dosages in animal models are not well-studied. Piperazine compounds are generally well-tolerated in animals. In dogs and cats, single oral doses of ≥110 mg/kg can already cause slight adverse drug reactions; ≥800 mg/kg cause neurotoxic symptoms

Propiedades

IUPAC Name |

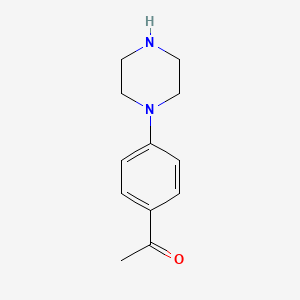

1-(4-piperazin-1-ylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-10(15)11-2-4-12(5-3-11)14-8-6-13-7-9-14/h2-5,13H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPXVKKBJROCIJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00199584 | |

| Record name | Piperazin-4-ylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51639-48-6 | |

| Record name | 1-(4-Acetylphenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51639-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazin-4-ylacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051639486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 51639-48-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109890 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperazin-4-ylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperazin-4-ylacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.103 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1583596.png)